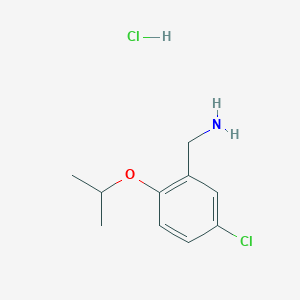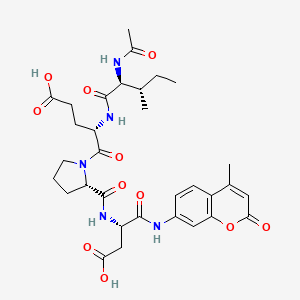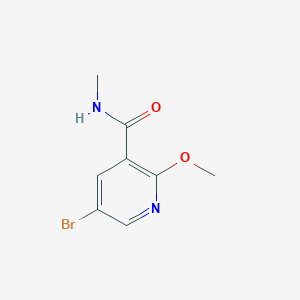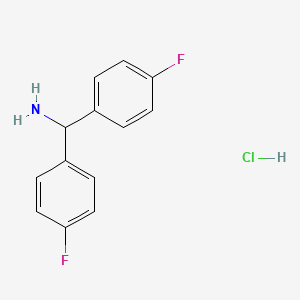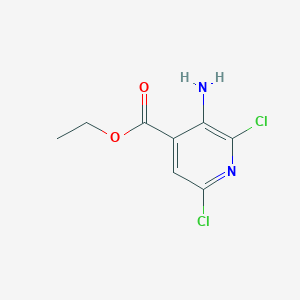![molecular formula C14H9BrClFO3 B1370609 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1039813-85-8](/img/structure/B1370609.png)
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid
Übersicht
Beschreibung
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a specialty product for proteomics research . It has a molecular formula of C14H9BrClFO3 and a molecular weight of 359.57 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9BrClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid Applications
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Pharmaceutical Research: SGLT2 Inhibitors: This compound serves as a key intermediate in the synthesis of a new generation of SGLT2 inhibitors . These inhibitors are significant in diabetes therapy as they help control blood sugar by inhibiting the reabsorption of glucose in the kidneys. The development of these drugs is crucial due to the increasing prevalence of diabetes and the need for more effective treatments.
Organic Synthesis: High-Selectivity Halogenation: The compound is used in the preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid, which is important in the field of organic synthesis . This process involves a monobromination reaction in an NBS/sulfuric acid system, highlighting the compound’s role in creating highly pure and selective products.
Chemical Analysis: Homogeneity Testing: In chemical analysis, this compound has been utilized to evaluate the homogeneity of organic powders . This application is essential for ensuring the quality and consistency of chemical products, which is vital in both research and industrial settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium Labeling: The compound can be used to produce 2-chloro-5-deuteriobenzoic acid, which is relevant in NMR spectroscopy . Deuterium-labeled compounds are important in NMR studies as they help in the elucidation of molecular structures and dynamics.
Medicinal Chemistry: Proteomics Research: It is also a specialty product for proteomics research, where it may be used in the study of protein interactions and functions . Understanding these interactions is crucial for the development of new drugs and therapeutic strategies.
Educational Purposes: Reaction Mechanism Illustration: The reactions involving this compound, such as free radical bromination and nucleophilic substitution, serve as excellent examples for educational purposes . They illustrate key concepts in organic chemistry, such as resonance stabilization and reaction mechanisms.
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
5-bromo-2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO3/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(17)6-12(8)16/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJFAIIYJFJALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




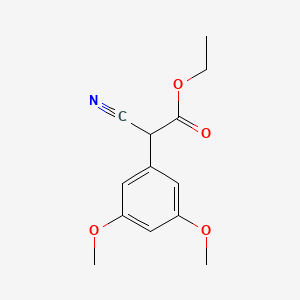
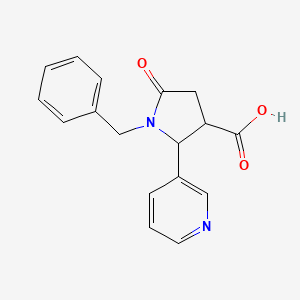
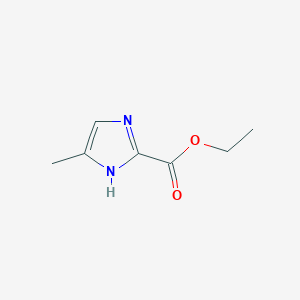


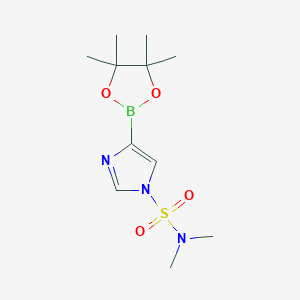
![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1370539.png)
